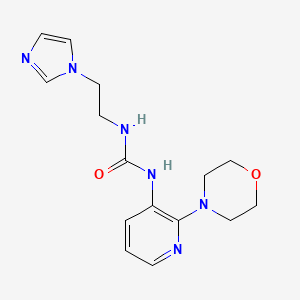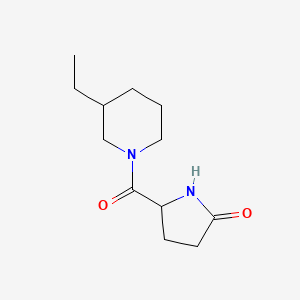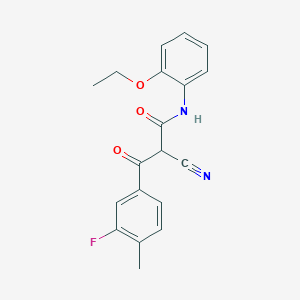![molecular formula C13H19NO5S B7571916 Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, also known as PPSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPSA belongs to the class of sulfonamide compounds, which have been widely used in the development of drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has been shown to have several biochemical and physiological effects, including the inhibition of CAIX activity, induction of apoptosis, and cell cycle arrest. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate is its potent anti-cancer activity against various cancer cell lines. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate also exhibits a high degree of selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate is its poor water solubility, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate. One potential area of research is the development of more efficient synthesis methods for Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, which can improve its yield and purity. Another area of research is the development of novel drug delivery systems for Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, which can improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate in combination with other anti-cancer drugs, which can enhance its anti-cancer activity and reduce the risk of drug resistance.
Méthodes De Synthèse
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate can be synthesized through a multistep process involving the reaction of 4-propoxyaniline with chlorosulfonic acid, followed by the reaction with ethyl glyoxylate. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-3-9-19-11-5-7-12(8-6-11)20(16,17)14-10-13(15)18-4-2/h5-8,14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVOUDKAFROCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)





![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)